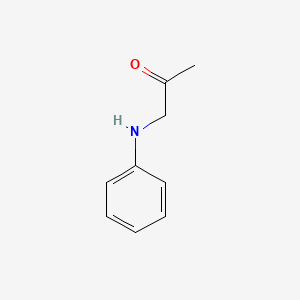

1-(Phenylamino)propan-2-one

Description

Contextualization within Organic Chemistry

From a structural standpoint, 1-(Phenylamino)propan-2-one is classified as a substituted amino ketone. evitachem.com Its molecular framework is built upon a propan-2-one structure, with a phenylamino (B1219803) group (-NHC₆H₅) attached at the C1 position. evitachem.com This unique arrangement of functional groups—a secondary amine and a ketone—makes it a bifunctional molecule. evitachem.combldpharm.com The presence of the amino group lends basic characteristics to the compound, enabling it to react with acids to form corresponding salts. evitachem.com The interplay between the nucleophilic nitrogen atom and the electrophilic carbonyl carbon dictates its reactivity and makes it a versatile reagent in various organic transformations. evitachem.com

Significance in Contemporary Chemical Research

The significance of this compound in modern research stems primarily from its utility as a synthetic intermediate and a building block for more elaborate molecular architectures. evitachem.com Its bifunctional nature allows it to be a precursor in the synthesis of a range of organic molecules, including various heterocyclic compounds that are of interest in medicinal chemistry. evitachem.com For example, it can be used as an intermediate in the preparation of more complex amide structures like n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide.

Beyond its role in organic synthesis, the compound has been investigated for applications in materials science. Research has demonstrated its potential as a corrosion inhibitor for N80 steel in hydrochloric acid solutions. royalsocietypublishing.org Studies have shown that it can form a protective film on the steel's surface, and its inhibitory effect is enhanced when used in conjunction with sodium tungstate (B81510), exhibiting a notable synergistic effect. royalsocietypublishing.org

The compound and its isomers have also been subjects of study for their potential biological activities. For instance, the isomer 1-Phenyl-3-(phenylamino)propan-1-one (B11464909) has been synthesized and screened for antimicrobial and antioxidant properties. iiste.org While this compound has been explored as a starting material in multicomponent reactions, its successful application can be dependent on specific reaction conditions. frontiersin.org In the pursuit of sustainable chemistry, research has also been directed towards the green synthesis of its corresponding alcohol, 1-(phenylamino)propan-2-ol, utilizing efficient and recyclable zeolite catalysts. scirp.org

Structure

3D Structure

Properties

CAS No. |

4504-29-4 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-anilinopropan-2-one |

InChI |

InChI=1S/C9H11NO/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

VUAGYVUCYLZQKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 1-(Phenylamino)propan-2-one

The direct synthesis of this compound primarily involves the formation of the carbon-nitrogen bond between a phenylamino (B1219803) group and a propan-2-one backbone. This can be achieved through several specific synthetic routes.

A common and direct method for the synthesis of this compound is the reaction of an α-halo ketone, such as chloroacetone, with aniline. This reaction is a type of N-alkylation of an amine. The mechanism can proceed through a direct SN2 substitution, where the nitrogen atom of aniline attacks the carbon atom bearing the halogen, displacing it. Alternatively, an indirect alkylation mechanism has been proposed, which involves the initial attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization and subsequent ring-opening to yield the final product. This pathway can sometimes favor monoalkylation and prevent the formation of dialkylated byproducts sciencemadness.org.

Another direct route involves the reaction of phenylacetone with a suitable aminating agent. While less common for this specific compound, variations of this approach are used in the synthesis of related structures.

Detailed research findings on the direct synthesis of this compound are summarized in the table below.

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Chloroacetone, Aniline | - | - | - | - |

| 1-hydroxy-2-propanone, Ammonia (B1221849) | Nickel | - | 130-220 | ~45 (as 2-aminopropanol) |

The N-alkylation of anilines with α-halo ketones can often proceed without a catalyst, though the reaction conditions can influence the yield and selectivity. The choice of solvent can be critical, with polar aprotic solvents sometimes favoring SN2 reactions. The temperature is also a key parameter, with higher temperatures generally increasing the reaction rate. The use of a base may be employed to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the aniline, rendering it non-nucleophilic.

For catalytic systems, various transition metals have been explored for N-alkylation reactions. For instance, manganese pincer complexes have been shown to be effective for the N-alkylation of anilines with alcohols at room temperature rsc.org. While not a direct synthesis of this compound from chloroacetone, this highlights the potential for catalytic approaches in related C-N bond-forming reactions. Visible-light-induced N-alkylation of anilines has also been reported, offering a milder alternative to traditional thermal catalysis nih.gov.

General Approaches to Amino Ketones and Related Derivatives

Broader synthetic strategies, particularly reductive amination, are widely employed for the synthesis of a diverse range of amino ketones, including this compound.

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds (aldehydes and ketones) and an amine commonorganicchemistry.com. The reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This can be performed as a one-pot reaction or in a stepwise manner. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices commonorganicchemistry.commasterorganicchemistry.com. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also a widely used method commonorganicchemistry.com.

The reductive amination of an aldehyde with a primary amine is a common route to secondary amines. In the context of synthesizing a precursor to this compound, the reductive amination of pyruvaldehyde (methylglyoxal) with aniline would be a relevant pathway. The reaction would first involve the formation of an imine between the aldehyde group of pyruvaldehyde and the amino group of aniline, followed by reduction of the C=N double bond.

Various catalytic systems have been developed for the reductive amination of aldehydes. For example, cobalt-based composite catalysts have been used for the reductive amination of aromatic aldehydes with primary amines under hydrogen pressure, achieving high yields mdpi.comionike.com. The use of sodium triacetoxyborohydride is also a mild and selective method for the reductive amination of aldehydes sciencemadness.orgharvard.edu.

| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Sodium Triacetoxyborohydride | - | 83 |

| Isobutyraldehyde | Aniline | Sodium Triacetoxyborohydride | - | 91 |

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite/H₂ | - | 72-96 |

The reductive amination of a ketone with a primary amine also yields a secondary amine. To synthesize this compound directly via this method, one could react propan-2-one (acetone) with aniline. The initial step is the formation of the corresponding ketimine, which is then reduced.

Sodium triacetoxyborohydride is a particularly effective reagent for the reductive amination of ketones, as it is mild enough not to reduce the ketone starting material but will readily reduce the intermediate iminium ion sciencemadness.orgharvard.edu. Microwave-assisted reductive amination of ketones with anilines using sodium triacetoxyborohydride has been shown to be a rapid and efficient method, providing good to excellent yields for various substituted anilines researchgate.net. Catalytic approaches using copper-based catalysts with molecular hydrogen have also been developed for the reductive amination of ketones with anilines rsc.org.

| Ketone | Amine | Reducing Agent/Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Cyclic Ketones | Aniline | Sodium Triacetoxyborohydride | Microwave, 140 °C, 10 min | 64-95 |

| Acetophenone | Aniline | B(C₆F₅)₃/Me₂PhSiH | - | - |

| Various Ketones | Anilines | Cu(OAc)₂/H₂ | - | High |

Specific yield for the reaction of acetophenone and aniline was not provided in the search result.

Mannich-Type Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org While the classical Mannich reaction typically yields β-amino ketones, variations of this reaction can be employed for the synthesis of α-amino ketones.

A plausible Mannich-type approach for this compound could involve a pre-formed imine or an in-situ generated iminium ion which then reacts with an enolate or enol equivalent of a suitable precursor. For example, the reaction of an imine derived from aniline and formaldehyde with the enolate of a propionate derivative, followed by further transformations, could potentially lead to the target molecule.

The regioselectivity of the Mannich reaction with unsymmetrical ketones can be controlled by the reaction conditions. For instance, using dimethyl(methylene)ammonium trifluoroacetate in trifluoroacetic acid tends to yield the more substituted aminoketone, while di-isopropyl(methylene)ammonium perchlorate in acetonitrile (B52724) favors the less substituted product. rsc.org This control over regioselectivity is crucial when designing a synthesis for a specific isomer. Furthermore, asymmetric Mannich reactions using chiral organocatalysts, such as proline derivatives, have been developed to achieve high enantioselectivity. wikipedia.org

Reactions Involving Epoxides and Amines (for related propanol derivatives)

While the target molecule is a propanone, the synthesis of the corresponding propanol derivative, 1-(phenylamino)propan-2-ol, is a closely related transformation that can be achieved through the ring-opening of an epoxide with an amine. The resulting amino alcohol could then be oxidized to the desired α-amino ketone.

The reaction of a suitable epoxide, such as 1,2-epoxypropane, with aniline would lead to the formation of 1-(phenylamino)propan-2-ol. This reaction is an example of nucleophilic ring-opening of an epoxide, where the amine acts as the nucleophile. The regioselectivity of the ring-opening is an important consideration. In neutral or basic conditions, the amine will typically attack the less sterically hindered carbon of the epoxide. In acidic conditions, the attack may occur at the more substituted carbon due to the stabilization of the partial positive charge in the transition state.

One-Pot Multicomponent Coupling Reactions (as tested for α-amino aryl ketones)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. science.gov Several MCRs have been developed for the synthesis of α-amino ketones and their derivatives.

For example, a one-pot, three-component synthesis of propargylamines has been achieved through the reaction of aldehydes, anilines, and alkynes catalyzed by a copper(I) complex. organic-chemistry.org While this produces a different class of compounds, it demonstrates the power of MCRs in forming C-N and C-C bonds in a single step.

More directly relevant is the synthesis of polysubstituted pyridines through a one-pot multicomponent reaction of an arylidene malononitrile with methylarylketones. ekb.eg Although the final product is a pyridine, the initial steps involve reactions of ketones and amine derivatives, showcasing the potential for developing a one-pot synthesis for this compound. A hypothetical one-pot reaction could involve phenylacetone, aniline, and a third component that facilitates the amination and subsequent functionalization in a single pot.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity and stereoselectivity are critical aspects in the synthesis of this compound, particularly if a chiral center is to be introduced or if there are multiple reactive sites in the precursors.

Regioselectivity: In Mannich-type reactions involving unsymmetrical ketones, the choice of reagents and reaction conditions can direct the addition of the aminomethyl group to either the more or less substituted α-carbon. rsc.org For the synthesis of this compound from phenylacetone, the reaction would occur at the methyl group, and since the other α-position is a methylene (B1212753) group attached to a phenyl ring, regioselectivity is inherently controlled. In the ring-opening of an epoxide like 1,2-epoxypropane with aniline, the regioselectivity of the amine attack determines whether a 1-amino-2-propanol or a 2-amino-1-propanol derivative is formed.

Stereoselectivity: The synthesis of this compound does not inherently create a stereocenter at the α-carbon. However, if the carbon bearing the amino group were to be substituted, or if a chiral catalyst were used, enantioselective synthesis could be achieved. Asymmetric synthesis of α-amino ketones has been accomplished through various methods, including palladium-catalyzed asymmetric arylation of α-keto imines and organocatalytic Mannich reactions. wikipedia.orgnih.gov These methods often employ chiral ligands or catalysts to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.

Green Chemistry Approaches in Synthesis (e.g., solvent-free systems, recyclable catalysts)

Green chemistry principles aim to design chemical processes that are environmentally benign. frontiersin.org In the context of synthesizing this compound, several green approaches can be considered.

Solvent-Free Systems: Performing reactions without a solvent, or in a solventless system, can significantly reduce waste and simplify purification. thieme-connect.com An efficient method for the synthesis of α-amino ketones from α-hydroxy ketones and secondary amines has been developed using a catalytic amount of p-toluenesulfonic acid (PTSA) under solvent-free conditions. thieme-connect.com A solvent-free Friedländer synthesis has also been reported for the preparation of a quinoline derivative, demonstrating the feasibility of complex reactions without a solvent. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Description | Example |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and simplifying workup. | Synthesis of α-amino ketones from α-hydroxy ketones using catalytic PTSA. thieme-connect.com |

| Recyclable Catalysts | Heterogeneous catalysts that can be easily separated and reused. | Magnetically recoverable Ni-based nanocatalysts for reductive amination. acs.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot multicomponent reactions. science.gov |

Mechanistic Elucidation of Chemical Transformations

Fundamental Reaction Mechanisms Involving the Chemical Compound

1-(Phenylamino)propan-2-one participates in a variety of organic reactions, including nucleophilic additions, condensations, oxidations, reductions, and substitutions. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon, as well as acidic α-hydrogens, contributes to its diverse reactivity profile.

The carbonyl group in this compound is a key site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles are attracted to this partially positive carbon, initiating an addition reaction. youtube.com In the first step of a typical nucleophilic addition, the nucleophile forms a new bond with the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. youtube.com This process leads to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide by a protic solvent or an acid yields an alcohol. youtube.com

Common nucleophiles that can react with ketones like this compound include organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would result in the formation of a tertiary alcohol after acidic workup. Similarly, hydride reagents can add to the carbonyl group.

Condensation reactions are a significant class of transformations for this compound, primarily involving the ketone functionality. One of the most pertinent examples is the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. mdpi.com In the context of synthesizing related amines, a ketone can react with formamide (B127407) or ammonium (B1175870) formate. mdpi.com The initial step of the Leuckart reaction mechanism involves the condensation of the carbonyl compound with ammonia (B1221849) (derived from ammonium formate) to form an imine intermediate. colab.wsacs.org

Another important type of condensation reaction is the aldol (B89426) condensation. This reaction requires the formation of an enolate ion from a carbonyl compound containing at least one alpha-hydrogen. libretexts.org this compound possesses acidic protons on the carbon adjacent to the carbonyl group (the α-carbon), making it capable of forming an enolate under basic conditions. masterorganicchemistry.comacs.org This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of this compound, leading to the formation of a β-hydroxy ketone. Subsequent dehydration can yield an α,β-unsaturated ketone. libretexts.org

The formation of the enolate is a critical step and its stability is enhanced by the delocalization of the negative charge onto the oxygen atom of the carbonyl group through resonance. acs.org

The oxidation of α-amino ketones is a subject of interest in organic synthesis. colab.wsnih.gov While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general principles of ketone and amine oxidation can be applied. The secondary amine group could potentially be oxidized, although the ketone functionality is generally resistant to oxidation under mild conditions.

However, the synthesis of α-amino ketones can be achieved through the oxidative amination of ketones. nih.govacs.orgorganic-chemistry.org These methods often involve the reaction of an enolate or silyl (B83357) enol ether with an electrophilic nitrogen source. organic-chemistry.org Conversely, the oxidation of the carbon skeleton of an α-amino ketone could lead to cleavage of the C-C bond adjacent to the carbonyl group under harsh conditions. More synthetically relevant are methods for the direct α-C-H amination of ketones using an oxidant, which highlights the reactivity of the α-position. libretexts.org

The ketone group in this compound is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction with sodium borohydride is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide to give the alcohol, 1-(phenylamino)propan-2-ol. youtube.comnih.gov

The following table summarizes the key aspects of this reduction:

| Reaction | Reagent | Solvent | Product |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Secondary Alcohol |

This reaction is a common and efficient method for the synthesis of amino alcohols.

Substitution reactions involving this compound can occur at several positions. The hydrogen atom on the nitrogen of the secondary amine can be substituted. For example, N-alkylation or N-acylation could take place under appropriate conditions.

Furthermore, the α-carbon to the ketone is activated and can be a site for substitution reactions. After deprotonation to form the enolate, this nucleophilic species can react with various electrophiles. For instance, α-halogenation can occur in the presence of a halogen and a base. The resulting α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions, where the halogen acts as a good leaving group.

It has also been noted in the literature that the amino group in related compounds can be exchanged. mdma.ch This suggests the possibility of nucleophilic substitution at the carbon bearing the phenylamino (B1219803) group, potentially through an addition-elimination mechanism involving the ketone.

Kinetic and Thermodynamic Considerations in Chemical Reactions

The rates and equilibria of reactions involving this compound are influenced by kinetic and thermodynamic factors.

A kinetic study of the Leuckart-Wallach reaction, which is used for the synthesis of amphetamine from 1-phenyl-2-propanone and involves similar intermediates, has shown the reaction to be spontaneous and follow first-order kinetics. mdpi.com The rate of this type of reductive amination is dependent on factors such as temperature and the concentration of reactants. For instance, in the Leuckart condensation with phenylacetone, the reaction time and temperature significantly impact the yield of the amine product.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1-(Phenylamino)propan-2-one is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The key vibrational frequencies anticipated for this compound are associated with the N-H bond of the secondary amine, the C=O bond of the ketone, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the propanone backbone.

Expected Vibrational Frequencies:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the secondary amine (N-H) group.

Aromatic C-H Stretch: Multiple sharp, weak to medium bands typically appear above 3000 cm⁻¹, corresponding to the C-H stretching vibrations within the phenyl ring.

Aliphatic C-H Stretch: Strong absorption bands are anticipated in the 2850-2960 cm⁻¹ range, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups.

C=O Stretch: A strong, sharp absorption peak characteristic of the ketone carbonyl group (C=O) is expected to be prominent in the range of 1700-1725 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected to produce one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H bond in the secondary amine may appear around 1550-1650 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is typically observed in the 1250-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the monosubstituted phenyl ring are expected to show strong absorption bands in the 690-770 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 2960 | Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Weak |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals provide a complete picture of the proton framework.

Expected Proton Signals:

Phenyl Protons (C₆H₅-): The five protons on the phenyl ring are expected to appear in the downfield region, typically between δ 6.5 and 7.3 ppm. Due to the electron-donating nature of the amino group, the ortho and para protons may be shifted slightly upfield compared to the meta protons, resulting in complex multiplets.

Amine Proton (-NH-): The single proton attached to the nitrogen atom is expected to produce a broad singlet, the chemical shift of which can vary (typically δ 3.5-4.5 ppm) depending on solvent, concentration, and temperature. This peak may also exchange with D₂O.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the amine and the carbonyl group are expected to appear as a singlet around δ 4.0-4.5 ppm. The adjacent carbonyl and amino groups would cause a significant downfield shift.

Methyl Protons (-CH₃): The three protons of the methyl group are expected to produce a sharp singlet in the upfield region, likely around δ 2.1-2.3 ppm, which is characteristic of a methyl ketone.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Phenyl (C₆H₅-) | 5H | 6.5 - 7.3 | Multiplet |

| Amine (-NH-) | 1H | 3.5 - 4.5 | Broad Singlet |

| Methylene (-CH₂-) | 2H | 4.0 - 4.5 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected Carbon Signals:

Carbonyl Carbon (C=O): The carbon of the ketone group is expected to have the most downfield chemical shift, appearing in the range of δ 205-220 ppm.

Aromatic Carbons (C₆H₅-): The six carbons of the phenyl ring will produce signals in the aromatic region (δ 110-150 ppm). The carbon atom directly attached to the nitrogen (ipso-carbon) is expected around δ 145-150 ppm, while the other carbons will appear at slightly different shifts based on their position relative to the amino substituent.

Methylene Carbon (-CH₂-): The methylene carbon, situated between the nitrogen and the carbonyl carbon, is expected to be found in the range of δ 50-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the ketone is expected to appear in the upfield region, typically around δ 25-30 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 205 - 220 |

| Aromatic (ipso-C) | 145 - 150 |

| Aromatic (other C) | 110 - 130 |

| Methylene (-CH₂-) | 50 - 60 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 149. The fragmentation of this ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon is a common fragmentation pathway for ketones. This would result in the formation of an acylium ion (CH₃CO⁺) at m/z 43, which is often a prominent peak.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenylamino (B1219803) group could lead to the formation of a stable phenylaminomethyl cation or related fragments.

Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 134.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 149 | [C₉H₁₁NO]⁺˙ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 106 | [C₆H₅NHCH₂]⁺ |

| 93 | [C₆H₅NH₂]⁺˙ (Aniline) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophores in this compound are the phenylamino group and the carbonyl group.

The spectrum is expected to show absorptions characteristic of:

π → π transitions:* These are associated with the aromatic system of the phenyl ring and typically result in strong absorption bands. A primary band (E-band) is expected around 200-210 nm, and a secondary band (B-band) with fine structure may appear around 250-270 nm. The amino substituent on the phenyl ring is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

n → π transition:* This weaker absorption is due to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is expected to produce a weak band at longer wavelengths, typically in the 270-300 nm region.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* (E-band) | Phenyl Ring | ~200 - 210 |

| π → π* (B-band) | Phenyl Ring | ~250 - 270 |

Chromatographic Analysis for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): A common method for analyzing a compound of this polarity would be reversed-phase HPLC.

Stationary Phase: A C18 (octadecylsilyl) column would typically be used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, could be used to ensure the separation of compounds with a range of polarities.

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~254 nm) would be suitable for detection and quantification. The purity would be determined by the relative area of the peak corresponding to this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing purity.

Stationary Phase: A silica (B1680970) gel plate (SiO₂) is typically used as the stationary phase.

Mobile Phase: A solvent system with an appropriate polarity would be chosen to achieve good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent might be effective. The optimal ratio would be determined empirically to achieve an Rf value for the product that is ideally between 0.3 and 0.7.

Visualization: The spots on the developed TLC plate can be visualized under UV light (254 nm), where the aromatic ring will absorb and cause fluorescence quenching. Staining with an agent like iodine vapor, which reversibly complexes with organic compounds, can also be used for visualization. Purity is qualitatively assessed by the presence of a single spot.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzene |

| Ethyl acetate |

| Hexane |

| Iodine |

| Methanol |

Advanced Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. rsc.orgresearchgate.net DFT calculations have become a vital tool in chemical research, providing a balance between accuracy and computational cost for predicting a wide range of molecular properties. unimib.it The application of DFT to molecules similar to 1-(Phenylamino)propan-2-one, such as chalcone (B49325) derivatives and other β-amino ketones, has been used to elucidate their molecular geometry, vibrational spectra, electronic characteristics, and reactivity. journalwjarr.comresearchgate.netnih.gov These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.net

A fundamental application of DFT is the optimization of molecular geometry to determine the most stable, lowest-energy conformation of a molecule. nih.govscispace.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized structure provides a realistic 3D representation of the molecule. For complex molecules, this process can identify the most stable conformers and is a prerequisite for calculating other properties like vibrational frequencies and electronic energies. unimib.it

To illustrate the type of data obtained from geometry optimization, the following table presents calculated parameters for a related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, obtained using the B3LYP/6-311G(d,p) method. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Value | Parameter | Value | Parameter | Value |

| C1-C2 | 1.396 | C6-C1-C2 | 120.2 | C6-C1-C2-C3 | 0.0 |

| C1-H26 | 1.085 | C1-C2-C3 | 120.1 | H26-C1-C2-C3 | 180.0 |

| N12-C13 | 1.388 | C14-C13-N12 | 121.7 | C14-C13-N12-C11 | 145.4 |

| N12-H34 | 1.015 | H34-N12-C11 | 115.1 | H34-N12-C13-C18 | -93.5 |

| O24-C10 | 1.233 | O24-C10-C9 | 120.7 | O24-C10-C9-C1 | -158.4 |

DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.govchemrxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes. arxiv.orgresearchgate.net These theoretical frequencies are invaluable for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve better agreement. chemrxiv.org

The following table shows a comparison of experimental and theoretical vibrational frequencies for the related compound 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, illustrating the utility of DFT in spectral analysis. researchgate.net

| Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (Unscaled, cm⁻¹) | Assignment (Potential Energy Distribution ≥10%) |

|---|---|---|---|

| 1 | - | 3704 | νO25-H44(100) |

| 3 | 3291s | 3438 | νN12-H34(99) |

| 5 | - | 3081 | νC6-H30(83) + νC1-H26(11) |

| 7 | 3076w | 3076 | νC4-H29(68) + νC3-H28(21) |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ijeast.comresearchgate.net A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. ijeast.com DFT calculations provide reliable estimates of these orbital energies. researchgate.net

| Property | Value (eV) |

|---|---|

| EHOMO | -5.63 |

| ELUMO | -1.42 |

| Energy Gap (ΔE) | 4.21 |

Partial Atomic Charges

Partial atomic charges describe the distribution of electrons within a molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). chempedia.info These charges cannot be measured directly but can be calculated using various population analysis schemes within DFT, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or methods based on fitting the electrostatic potential like the Merz-Singh-Kollman (MSK) scheme. researchgate.net This information is crucial for understanding intermolecular interactions, chemical reactivity, and for parameterizing molecular mechanics force fields. researchgate.net

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule. hackernoon.comd-nb.info The Fukui function, ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com

ƒ⁺(r) : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron donor). scispace.com

ƒ⁻(r) : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron acceptor). scispace.com

Dual Descriptor (Δƒ(r)) : This descriptor combines ƒ⁺(r) and ƒ⁻(r) to more clearly distinguish between nucleophilic (Δƒ(r) > 0) and electrophilic (Δƒ(r) < 0) sites. revistadechimie.ro

These descriptors allow for a detailed prediction of how this compound would interact with other reagents in a chemical reaction. researchgate.net

Non-linear optical (NLO) materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. jhuapl.eduyoutube.com This phenomenon arises from the non-linear response of the molecular polarization to the applied electric field. dtic.mil Molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. DFT calculations are a powerful tool for predicting the NLO response of molecules by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). scirp.org A large β value is indicative of a strong NLO response, making the molecule a candidate for applications in optical switching, frequency conversion, and other photonic technologies. youtube.com Computational studies on related compounds have investigated their potential for NLO applications. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design, helping to predict the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. bond.edu.au

The process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding free energy. walisongo.ac.id The results of a docking simulation provide a binding score (e.g., in kcal/mol), which indicates the strength of the interaction, and a detailed 3D model of the ligand-receptor complex. nih.gov This model reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues. chemrxiv.org For this compound and its derivatives, docking studies can be performed to screen for potential biological targets and to understand the structural basis of their activity. For instance, docking studies on similar 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives have been used to investigate their potential as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net

Protein-Ligand Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how a ligand like this compound might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity, which is often expressed as a binding energy score. researchgate.net

In studies of compounds structurally related to this compound, molecular docking has been effectively used to elucidate interactions within protein active sites. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX-2) and estrogen receptor alpha. researchgate.netmdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in the case of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives, molecular modeling showed that a methylsulfonyl group could insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with specific amino acid residues like Arg-513 and His-90. researchgate.net Such analyses are fundamental in rational drug design, providing a basis for modifying ligands to improve their binding affinity and selectivity. meilerlab.org

Table 1: Key Concepts in Protein-Ligand Interaction Analysis

| Concept | Description | Relevance to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Can be used to screen potential protein targets and predict binding modes. |

| Binding Affinity | The strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (Kd) or binding energy. | A key parameter for evaluating the potential biological activity of the compound. |

| Hydrogen Bonds | A type of non-covalent interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of the ligand-protein complex. |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Important for the binding of the phenyl group and other nonpolar parts of the molecule. |

Structure-Binding Affinity Relationships

Structure-Binding Affinity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its binding affinity for a specific biological target. nih.gov By systematically modifying parts of a molecule and measuring the corresponding changes in affinity, researchers can identify which functional groups are critical for binding. mdpi.com

For classes of compounds related to this compound, SAR studies have been instrumental. For example, in a series of 5-substituted-N,N-diallyltryptamines, the binding affinity at various serotonin (B10506) and other receptors was found to correlate with steric, electronic, and hydrophobic parameters of the substituents. nih.gov Specifically, affinity at certain receptors was positively correlated with the volume of the substituent, while at others, it was correlated with the substituent's electron-withdrawing or -donating properties (Hammett parameter). nih.gov

These principles can be applied to hypothesize how modifications to the this compound scaffold—such as adding substituents to the phenyl ring or altering the propanone side chain—would likely impact its binding affinity for a given protein target. This approach is essential for optimizing a lead compound into a more potent and selective drug candidate. universiteitleiden.nl

Table 2: Physicochemical Parameters in Structure-Binding Affinity Relationships

| Parameter | Symbol | Description | Potential Impact on this compound |

| Hydrophobicity | logP / π | Measures the lipophilicity of a molecule or substituent. | Modifying the phenyl ring with lipophilic groups could enhance binding to hydrophobic pockets in a receptor. |

| Electronic Effects | σ | Quantifies the electron-donating or -withdrawing nature of a substituent. | Affects the charge distribution and potential for electrostatic or hydrogen bonding interactions. |

| Steric Properties | CMR / Molar Volume | Relates to the size and shape of a molecule or substituent. | The size of substituents on the phenyl ring can influence how well the molecule fits into a binding site. |

Quantum Chemical Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. mdpi.com These methods can be used to calculate a variety of molecular properties, such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). scispace.com

For molecules similar in structure to this compound, DFT studies have been performed to correlate theoretical parameters with experimental data. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. scispace.com For example, a smaller energy gap suggests that the molecule is more reactive. scispace.com These calculations offer a fundamental understanding of the intrinsic properties of the molecule that govern its behavior in chemical reactions and biological interactions. mdpi.com

Table 3: Common Descriptors from Quantum Chemical Analysis

| Descriptor | Abbreviation | Significance |

| Highest Occupied Molecular Orbital | HOMO | Indicates the region of the molecule most likely to donate electrons in a reaction. |

| Lowest Unoccupied Molecular Orbital | LUMO | Indicates the region of the molecule most likely to accept electrons in a reaction. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. wolfram.com Typically, red colors signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or near-neutral potential.

MEP maps are invaluable for predicting a molecule's reactivity and how it will interact with other molecules. libretexts.org For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen of the amino group, identifying these as likely sites for hydrogen bond acceptance. Conversely, the hydrogen atom on the amino group would be a region of positive potential, making it a potential hydrogen bond donor. The phenyl ring would exhibit a mixed potential, contributing to π-stacking and hydrophobic interactions. This detailed picture of the charge landscape is crucial for understanding non-covalent binding interactions with biological macromolecules. researchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Synthesis of β-Amino Ketones (e.g., 1,3-diphenyl-3-(phenylamino)propan-1-ones)

One of the primary applications of structures related to 1-(phenylamino)propan-2-one is in the synthesis of more complex β-amino ketones. These reactions, often variants of the Mannich reaction, involve the three-component condensation of an aldehyde, an amine, and a ketone. In this context, a precursor β-amino ketone can be further elaborated. For instance, the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives is a well-established route. This transformation typically involves the reaction of benzaldehyde, aniline, and acetophenone. drugbank.com The resulting scaffold is of significant interest in medicinal chemistry.

Green chemistry approaches have been explored for these syntheses, utilizing systems like supercritical CO2-ionic liquid hybrids to accelerate the reaction and significantly improve the yield of the Mannich base, 1,3-diphenyl-3-(phenylamino)propan-1-one. drugbank.com Such methods highlight the adaptability of β-amino ketone synthesis to more environmentally benign conditions. The core structure of these products is central to the development of various biologically active molecules.

Synthesis of β-Amino Alcohols (e.g., 1-(phenylamino)propan-2-ol)

The ketone functionality of this compound can be readily reduced to form the corresponding β-amino alcohol, 1-(phenylamino)propan-2-ol. This conversion is a fundamental transformation in organic synthesis, as chiral vicinal amino alcohols are crucial building blocks for many bioactive compounds and pharmaceutical drugs. nih.gov

The reduction of the carbonyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. organic-chemistry.org More advanced methods focus on asymmetric synthesis to produce specific stereoisomers, which is often critical for pharmacological activity. Catalytic asymmetric hydrogenation is a powerful tool for this purpose, employing transition-metal catalysts with chiral ligands to achieve high yields and excellent enantioselectivities. nih.gov For example, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed, affording chiral vicinal amino alcohols with high efficiency. nih.gov These stereoselective methods are vital for creating optically pure compounds for pharmaceutical applications.

Preparation of Heterocyclic Compounds (e.g., thiadiazoles, pyrimidines, oxazinanones, piperidine (B6355638) derivatives)

The dual functionality of this compound and related β-amino ketones makes them ideal precursors for the synthesis of a wide range of heterocyclic compounds. The amino and ketone groups can react intramolecularly or with external reagents to form various ring systems.

Thiadiazoles : The synthesis of 1,3,4-thiadiazoles can be achieved from precursors containing a ketone functionality. A common method involves the reaction of a ketone with a thiosemicarbazide, followed by cyclization. For example, N-tosylhydrazones derived from ketones can react with sulfur in the presence of a catalyst to yield substituted 1,2,3-thiadiazoles. mdpi.com The β-amino ketone structure can be modified to create suitable intermediates for such cyclizations. nih.govorganic-chemistry.org

Pyrimidines : Pyrimidine (B1678525) rings can be synthesized through the condensation of a three-carbon component (like an α,β-unsaturated ketone or a β-dicarbonyl compound) with an amidine or urea. organic-chemistry.orgresearchgate.netmdpi.com A β-amino ketone like this compound can be used to generate the necessary three-carbon backbone, which can then undergo cyclization with a binucleophile like guanidine (B92328) or thiourea (B124793) to form the pyrimidine core. researchgate.netnih.gov

Oxazinanones : These six-membered heterocycles are important structural units in bioactive molecules. frontiersin.org Their synthesis can be achieved through the intramolecular cyclization of precursors containing both an amino alcohol and a carbonyl group (or a derivative). The reduction of this compound to the corresponding amino alcohol provides a direct precursor which, after N-protection (e.g., with a carbamate), can undergo cyclization to form a 1,3-oxazinanone ring. frontiersin.org

Piperidine Derivatives : The piperidine scaffold is prevalent in pharmaceuticals. nih.govwikipedia.org Syntheses of substituted piperidines can involve intramolecular cyclization reactions. For instance, a β-amino ketone can be elaborated through chain extension and subsequent reductive amination or other cyclization strategies to form the piperidine ring. nih.govajchem-a.comwhiterose.ac.uk

Derivatization for Functional Material Development (e.g., Corrosion Inhibitors)

Derivatives of β-amino ketones, structurally similar to this compound, have been investigated for applications in materials science, notably as corrosion inhibitors. These organic compounds can adsorb onto a metal's surface, forming a protective film that shields it from corrosive environments. mdpi.com

For example, 1-phenyl-3-(phenylamino)propan-1-one (B11464909) (PPAPO) has been studied as a mixed-type corrosion inhibitor for N80 steel in hydrochloric acid solutions. royalsocietypublishing.org Research has shown that these molecules can form a dense protective layer on the steel surface, increasing the charge transfer resistance and preventing corrosion reactions. royalsocietypublishing.org The inhibition mechanism involves the adsorption of the organic molecules onto the metal, a process that can be a combination of physisorption and chemisorption, guided by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings. mdpi.comelectrochemsci.org The combination of PPAPO with other substances, like sodium tungstate (B81510) (Na2WO4), has been shown to produce a synergistic effect, achieving inhibition efficiencies as high as 96.65%. royalsocietypublishing.org This demonstrates the potential for developing high-performance functional materials from this class of compounds. nih.gov

Applications in Pharmaceutical Lead Compound Synthesis and Optimization

The scaffold provided by this compound and its derivatives is a fertile ground for the synthesis and optimization of pharmaceutical lead compounds. The ability to easily modify the core structure allows for systematic investigation of how structural changes affect biological activity.

The core structure of β-amino ketones is a common feature in molecules designed to interact with specific biological targets. By synthesizing a library of derivatives with varied substituents, researchers can probe the binding pockets of enzymes and receptors to develop more potent and selective inhibitors.

MCR-1 Inhibitors : In the fight against antibiotic resistance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been designed as inhibitors of the mobile colistin (B93849) resistance protein (MCR-1). nih.gov Starting from a lead compound identified through virtual screening, derivatives were synthesized to explore the effects of different substituents on the phenyl rings and the amine. nih.govnih.gov Molecular docking studies suggested that the core structure occupies a shallow depression in the MCR-1 catalytic domain, with key interactions, such as hydrogen bonds, being crucial for binding. nih.govnih.gov

COX-2 Inhibitors : A series of 1,3-diphenyl-3-(phenylamino)propan-1-ones were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net The design rationale was based on the structure of known COX-2 inhibitors, incorporating a methylsulfonyl (SO2Me) pharmacophore, which is known to insert into a secondary pocket of the COX-2 active site. nih.gov This targeted design allows for the development of compounds with high selectivity for COX-2 over the COX-1 isoenzyme, which is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Axl Kinase Inhibitors : The receptor tyrosine kinase AXL is a target in oncology. nih.gov Structure-based design has led to the synthesis of potent AXL inhibitors. nih.govresearchgate.net While not directly derived from this compound, the synthetic strategies often involve building complex heterocyclic systems where β-amino ketone-like structures could serve as key intermediates.

Following the synthesis of derivative libraries, in vitro assays are crucial for determining their biological activity and establishing a structure-activity relationship (SAR). SAR studies provide critical insights into which chemical features are essential for potency and selectivity.

MCR-1 Inhibitors : For the 1-phenyl-2-(phenylamino)ethanone derivatives, in vitro cell-based assays were used to evaluate their ability to restore the efficacy of the antibiotic colistin against MCR-1 expressing bacteria. nih.gov The SAR studies revealed that compounds with a lipophilic substituent (like cyclohexyl or n-octyl) on one of the phenyl rings, combined with the presence of a carboxyl group, displayed the best inhibitory activity. nih.gov For instance, compounds 6p and 6q were found to be the most potent, completely inhibiting bacterial growth at a concentration of 25 µM when combined with colistin. nih.gov

| Compound | R¹ Substituent | Activity (Lowest concentration for complete inhibition with 2 µg/mL colistin) |

|---|---|---|

| 3 (Lead) | - | 100 µM |

| 6g | n-Hexyl | 50 µM |

| 6h | n-Octyl | 50 µM |

| 6p | Cyclohexyl | 25 µM |

| 6q | Cyclohexyl | 25 µM |

COX-2 Inhibitors : The synthesized 1,3-diphenyl-3-(phenylamino)propan-1-ones were evaluated in vitro for their ability to inhibit COX-1 and COX-2 enzymes. nih.govresearchgate.net The results showed that most derivatives were highly selective inhibitors of COX-2, with IC50 values in the potent 0.20-0.35 µM range. nih.gov The SAR analysis confirmed the importance of the SO2Me group for COX-2 selectivity. researchgate.net Variations in substituents on the phenyl rings led to differences in potency, providing a clear SAR profile for this class of compounds. drugbank.com

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| 8a | 0.25 | 25.5 | 102 |

| 8b | 0.20 | 22.4 | 112 |

| 8d | 0.35 | 38.6 | 110.3 |

| Celecoxib (Reference) | 0.30 | 32.5 | 108.3 |

Structure-Activity Relationship (SAR) Studies in Vitro

Enzyme Inhibition Mechanism Investigations

The core structure of this compound is a key component in the design of molecules aimed at inhibiting specific enzymes involved in various disease pathways.

Derivatives of this compound have been identified as potent and selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. A study focusing on a series of 1,3-diphenyl-3-(phenylamino)propan-1-ones demonstrated their efficacy as selective COX-2 inhibitors. These compounds exhibited significant inhibitory activity against the COX-2 isozyme while showing low affinity for the COX-1 isozyme. nih.govresearchgate.net

Molecular docking studies have provided insights into the inhibitory mechanism of these compounds. It is suggested that the chemical structure of these derivatives allows them to bind effectively to the active site of the COX-2 enzyme. Specifically, a methanesulfonyl group, a common pharmacophore in selective COX-2 inhibitors, can be incorporated into the phenyl ring of the this compound backbone. This group is thought to insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues such as Arginine-513 and Histidine-90. This interaction is crucial for the selective inhibition of COX-2 over COX-1. researchgate.net

The in vitro cyclooxygenase inhibition assay results for a selection of these derivatives are presented in the table below, highlighting their potency and selectivity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for 1,3-diphenyl-3-(phenylamino)propan-1-one Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 8a | >100 | 0.25 | >400 |

| 8b | >100 | 0.20 | >500 |

| 8d | >100 | 0.35 | >285 |

| Celecoxib | 15 | 0.04 | 375 |

Data sourced from studies on 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives.

Neuraminidase is a critical enzyme for the replication and propagation of the influenza virus. It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. Inhibition of neuraminidase is a key strategy in the development of antiviral therapies. nih.govnih.gov While direct studies on the neuraminidase inhibitory activity of this compound are not prevalent, the chemical scaffold presents potential for the design of novel inhibitors. The development of selective and high-affinity neuraminidase inhibitors has often relied on computer-aided design based on the three-dimensional structure of the enzyme's active site. nih.gov The phenylamino (B1219803) and propanone moieties could serve as a foundational structure for creating compounds that can effectively interact with the active site of neuraminidase.

The non-structural protein 2 (nsP2) protease of the Chikungunya virus (CHIKV) is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov This cysteine protease is responsible for cleaving the viral polyprotein into functional units. nih.govbiorxiv.org The search for inhibitors of nsP2 protease has involved screening various chemical libraries, including those containing compounds with structures that could potentially bind to the enzyme's active site. Although specific research on this compound as an nsP2 protease inhibitor is limited, its chemical characteristics make it a candidate for derivatization and investigation in this context. The development of novel analogues of known nsP2 protease inhibitors has shown that structural modifications can significantly enhance antiviral activity. nih.gov

Cellular Mechanistic Studies

Compounds structurally related to this compound have been instrumental in elucidating various cellular mechanisms, particularly those relevant to cancer therapeutics.

A series of (Z)-1-Aryl-3-arylamino-2-propen-1-ones, which share a similar structural backbone with this compound, have been shown to induce apoptosis in various tumor cell lines. nih.govnih.govacs.org The most active compound in one study, (Z)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenylamino)-prop-2-en-1-one, was found to be effective against a panel of 20 tumor cell lines, including those with multidrug resistance. nih.gov The induction of apoptosis by these compounds is linked to the activation of the caspase family of proteins, which are key executioners of programmed cell death. nih.govnih.govacs.org

The same (Z)-1-Aryl-3-arylamino-2-propen-1-one derivatives have also been demonstrated to cause cell cycle arrest in the G2/M phase. nih.govnih.govacs.org This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. Flow cytometry studies have confirmed the accumulation of cells in the G2/M phase following treatment with these compounds. nih.gov The mechanism of cell cycle arrest is often linked to the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle. nih.gov

A significant finding is that these (Z)-1-Aryl-3-arylamino-2-propen-1-ones act as microtubule-stabilizing agents, similar to the well-known anticancer drug paclitaxel. nih.govnih.govacs.org They stimulate the polymerization of tubulin, the protein that forms microtubules. nih.gov This stabilization of microtubules disrupts their dynamic instability, which is crucial for their function in cell division, leading to the observed G2/M arrest and subsequent apoptosis. nih.gov

The table below summarizes the cellular effects of a representative (Z)-1-Aryl-3-arylamino-2-propen-1-one derivative.

Table 2: Cellular Effects of (Z)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenylamino)prop-2-en-1-one

| Cellular Process | Observation | Implication in Cancer Therapy |

| Apoptosis | Induction of apoptosis in a wide range of tumor cell lines. | Direct killing of cancer cells. |

| Cell Cycle | Arrest of cells in the G2/M phase. | Inhibition of cancer cell proliferation. |

| Microtubules | Stabilization of microtubules through tubulin polymerization. | Disruption of mitotic spindle formation, leading to cell cycle arrest and apoptosis. |

Data based on studies of (Z)-1-Aryl-3-arylamino-2-propen-1-one derivatives.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of 1-(Phenylamino)propan-2-one and its derivatives. A promising area of investigation is the adaptation of methodologies developed for related aminoketones. For instance, a two-step solvent replacement sequence has been successfully applied to the synthesis of the regioisomeric β-aminoketone, 1-phenyl-3-(phenylamino)propan-1-one (B11464909) rsc.org. This process involves an initial Shvo-catalyzed transfer hydrogenation, followed by an acid-catalyzed amination. The adaptation of this one-pot approach to α-aminoketones like this compound could offer a streamlined synthetic pathway from readily available precursors.

Furthermore, the development of multicomponent reactions, such as the Mannich reaction, under greener conditions presents another significant avenue for research. Solvent-free Mannich reactions have been employed for the synthesis of related compounds like 1,3-diphenyl-3-(phenylamino)propan-1-one, demonstrating high efficiency and environmental compatibility researchgate.net. Exploring similar one-pot, three-component strategies involving the appropriate ketone, aldehyde, and amine precursors could lead to a more direct and sustainable synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Application for this compound | Reference |

| Two-Step Diol Amination | Shvo-catalyzed transfer hydrogenation followed by acid-catalyzed amination. | A potential one-pot method starting from a diol precursor. | rsc.org |

| Solvent-Free Mannich Reaction | One-pot, three-component reaction under solvent-free conditions. | A greener and more direct route to the target compound. | researchgate.net |

Exploration of Advanced Catalytic Systems

The advancement of catalytic systems is paramount to the future synthesis of this compound. While ruthenium catalysts like the Shvo catalyst have shown promise in the synthesis of its isomer rsc.org, a broader exploration of transition-metal catalysis is warranted. This includes investigating catalysts based on palladium, copper, and iron, which have been extensively used in C-N bond formation reactions. For example, palladium-catalyzed asymmetric arylation of α-keto imines has been developed for the enantioselective synthesis of chiral α-amino ketones nih.gov. Applying such methodologies could provide access to chiral derivatives of this compound.

Organocatalysis also presents a promising frontier. Chiral Brønsted acids and bifunctional thiourea (B124793) catalysts have been successfully employed in the enantioselective synthesis of α-amino ketones. The development of organocatalytic systems tailored for the specific substrates required for the synthesis of this compound could offer a metal-free and highly stereocontrolled approach.

Refinement of Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound will be crucial for optimizing existing methods and designing new ones. Future research should focus on detailed kinetic and spectroscopic studies to elucidate the role of catalysts, intermediates, and transition states. For instance, in copper-catalyzed N-arylation reactions, mechanistic studies have highlighted the importance of ligand design in controlling the catalytic cycle mit.edu. Similar in-depth investigations into the formation of this compound would provide valuable insights for catalyst improvement.

Computational studies, particularly using Density Functional Theory (DFT), will play a pivotal role in refining these mechanistic understandings. DFT calculations can be used to model reaction pathways, predict the stability of intermediates, and rationalize the observed stereoselectivity. Such computational insights can guide the rational design of more efficient and selective catalysts and reaction conditions.

Expansion of Synthetic Utility

The future utility of this compound as a synthetic intermediate is a significant area for exploration. Its bifunctional nature, possessing both a ketone and a secondary amine, makes it a versatile building block for the synthesis of more complex molecules and heterocyclic systems.

A particularly promising avenue is the use of this compound and its derivatives in medicinal chemistry. Structurally related N-phenylaminoketone scaffolds have shown significant biological activity. For example, derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-one have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors researchgate.netresearchgate.netnih.gov. Furthermore, 1-phenyl-2-(phenylamino)ethanone derivatives have been identified as potential inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria nih.gov. These findings suggest that this compound could serve as a valuable starting material for the development of new therapeutic agents.

| Derivative Scaffold | Biological Target | Potential Therapeutic Area | Reference |

| 1,3-Diphenyl-3-(phenylamino)propan-1-ones | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | researchgate.netresearchgate.netnih.gov |

| 1-Phenyl-2-(phenylamino)ethanone Derivatives | MCR-1 Enzyme | Overcoming Antibiotic Resistance | nih.gov |

Synergistic Approaches in Computational and Experimental Research

The synergy between computational modeling and experimental work will be instrumental in accelerating progress in the chemistry of this compound. Computational tools can be employed to predict the properties and reactivity of new derivatives, guiding synthetic efforts towards molecules with desired characteristics. For instance, molecular docking studies have been used to understand the binding of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives to the COX-2 enzyme, providing a rational basis for the design of more potent inhibitors nih.gov. Similar in silico screening of virtual libraries based on the this compound scaffold could identify promising candidates for various biological targets.

Experimental validation of these computational predictions is essential. High-throughput screening of reaction conditions and biological activities can rapidly generate large datasets. These data can then be used to train machine learning models to predict reaction outcomes and biological activities with increasing accuracy, creating a powerful feedback loop between in silico design and real-world experimentation. This integrated approach will undoubtedly lead to a more rapid and efficient exploration of the chemical space and potential applications of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(Phenylamino)propan-2-one, and how can reaction purity be maximized?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions between phenylamine and propan-2-one derivatives. To optimize purity:

- Use Schlenk line techniques under inert atmospheres to minimize oxidation byproducts .

- Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification, monitoring progress via TLC.

- Validate purity using HPLC (≥95% purity threshold) and melting point analysis .

- For reproducibility, document stoichiometric ratios, solvent choices (e.g., anhydrous THF), and temperature control (±2°C tolerance) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the phenylamino group via aromatic proton signals (δ 6.8–7.2 ppm) and the ketone carbonyl carbon (δ ~205 ppm). Compare with reference spectra of structurally analogous compounds (e.g., substituted phenylacetones) .

- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₉H₁₁NO, MW 149.19) and fragmentation patterns (e.g., loss of CH₃CO group) .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved when identifying synthetic byproducts of this compound?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals and assign ambiguous proton-carbon correlations .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm exact masses of suspected byproducts (e.g., dimerization products or oxidation derivatives) .

- Use computational chemistry tools (e.g., Gaussian or ORCA) to predict NMR shifts of proposed byproducts and compare with experimental data .

Q. What methodologies reconcile computational predictions with experimental observations for the electronic properties of this compound?

- Methodological Answer :

- Conduct DFT calculations (B3LYP/6-311+G(d,p) basis set) to predict HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. Compare with experimental UV-Vis spectroscopy (λmax in ethanol) and X-ray crystallography data (if available) .

- Address discrepancies by refining computational parameters (e.g., solvent effect corrections using PCM models) and validating with cyclic voltammetry for redox potentials .

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform pseudo-first-order kinetics experiments under varying temperatures (25–60°C) and monitor progress via in-situ FTIR or GC-MS .

- Use the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) and propose a stepwise vs. concerted mechanism.

- Cross-reference with isotopic labeling (e.g., ¹⁸O in ketone groups) to track bond-breaking/forming steps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported boiling points or solubility data for this compound?

- Methodological Answer :

- Replicate measurements using standardized protocols (e.g., ASTM methods for boiling point determination) and compare with literature values (e.g., PubChem, ECHA) .

- Investigate solvent purity and hygroscopicity effects via Karl Fischer titration for water content analysis .

- Publish detailed experimental conditions (pressure, heating rate) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.